Carbon Bond Saturation (Fsp3): Pentan-3-yl Branching Delivers Higher Fraction sp³ vs. Linear or Shorter-Chain N-Alkyl Analogs
The target compound exhibits an Fsp3 (fraction of sp³-hybridized carbons) of 0.6, reflecting the branched pentan-3-yl group's contribution of saturated carbon atoms relative to the aromatic thiophene ring [1]. Increasing Fsp3 is associated with improved aqueous solubility, reduced melting point, and enhanced clinical developability. Comparator analogs with linear or shorter N-alkyl chains lack this profile; for example, the primary amine precursor (4-bromothiophen-2-yl)methanamine has a lower Fsp3 and higher crystal packing energy, while the N-methyl analog [(4-bromothiophen-2-yl)methyl](methyl)amine has fewer rotatable bonds and reduced conformational flexibility [2].
| Evidence Dimension | Carbon bond saturation (Fsp3 value, range 0–1) |
|---|---|
| Target Compound Data | Fsp3 = 0.6 |
| Comparator Or Baseline | (4-Bromothiophen-2-yl)methanamine: Fsp3 lower (primary amine, no alkyl branching); [(4-Bromothiophen-2-yl)methyl](methyl)amine: Fsp3 lower (methyl only N-substituent) |
| Quantified Difference | Fsp3 0.6 vs. estimated ~0.2–0.4 for simpler analogs; delta ≥ 0.2 |
| Conditions | Computed from molecular formula and structure; Chemspace property listing |
Why This Matters
Higher Fsp3 is a recognized predictor of improved solubility and developability, making the pentan-3-yl compound a superior starting point for lead-like libraries compared to simpler N-alkyl analogs.
- [1] Chemspace. [(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine – Product Page. Chemspace ID: CSMS00000201751 (Enamine REAL). Accessed 2026. View Source
- [2] ChemBase. (4-Bromothiophen-2-yl)methanamine – Property Data. LogP = 1.645. Accessed 2026. View Source
